1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic compound widely employed in scientific research as a standard substance for the quantification of glycated proteins, also known as fructosamines. [, , , ] These proteins are formed by the non-enzymatic reaction between glucose and the amino groups of proteins, a process significantly amplified in diabetic conditions. [, , ]
1-Deoxy-1-morpholino-D-fructose is a chemical compound classified as an Amadori product, formed through the reaction of glucose and morpholine. This compound is notable for its structural similarity to glycated proteins, which are significant in various biochemical processes and diseases, particularly diabetes. The compound is recognized for its role in research related to glycation and its potential implications in health and disease.
The primary source of 1-Deoxy-1-morpholino-D-fructose is the reaction between glucose and morpholine. This synthesis can be catalyzed under specific conditions to optimize yield and purity. The compound has been studied extensively for its kinetics of formation and degradation, providing insights into its stability and reactivity in biological systems .
1-Deoxy-1-morpholino-D-fructose falls under the category of sugar derivatives, specifically as a sugar amino derivative. It is classified within the broader context of glycation products, which are formed when reducing sugars react with amino acids or proteins, leading to advanced glycation end-products (AGEs) that are implicated in various metabolic disorders .
The synthesis of 1-Deoxy-1-morpholino-D-fructose typically involves the reaction of glucose with morpholine under controlled conditions. The process can be summarized as follows:
The formation kinetics have been analyzed using high-performance liquid chromatography (HPLC) to monitor the concentration of reactants and products over time. The second-order rate constant for the formation of 1-Deoxy-1-morpholino-D-fructose has been calculated to be approximately .
The molecular formula for 1-Deoxy-1-morpholino-D-fructose is . Its structure features a morpholine ring attached to a deoxysugar moiety, which is characteristic of Amadori products.
The primary reaction involving 1-Deoxy-1-morpholino-D-fructose is its formation from glucose and morpholine, which can be represented as follows:
Further studies have shown that this compound can undergo additional reactions typical of sugar derivatives, including hydrolysis and further glycation processes, depending on environmental conditions such as pH and temperature .
The mechanism by which 1-Deoxy-1-morpholino-D-fructose exerts its effects involves its interaction with proteins, leading to glycation processes that may influence protein function and stability. This interaction can affect cellular signaling pathways and contribute to the pathophysiology of diseases like diabetes.
Research indicates that the presence of this compound can lead to alterations in protein conformation and activity due to the formation of cross-links between proteins, which may impair normal cellular functions .
Relevant data suggest that the stability and reactivity of this compound are influenced by environmental factors such as temperature and pH .
1-Deoxy-1-morpholino-D-fructose has several applications in scientific research:
This compound's role in understanding metabolic disorders highlights its significance in both basic research and potential therapeutic applications .
1-Deoxy-1-morpholino-D-fructose (CAS 6291-16-3) features a stereochemically complex structure with three chiral centers maintaining the D-fructose backbone configuration at C3, C4, and C5 positions. The molecule retains the open-chain form of fructose, evidenced by the ketone group at C2, but replaces the anomeric hydroxyl group with a tertiary morpholine amine (1-deoxy substitution). This structural modification creates a stable enamine system that resists hydrolysis. The morpholine ring—a six-membered heterocycle containing oxygen and nitrogen atoms—attaches via a nitrogen-carbon bond to the C1 position of fructose. The absolute configuration is specified as (3S,4R,5R)-3,4,5,6-tetrahydroxy-1-morpholinohexan-2-one, confirmed through NMR and crystallographic studies [1] [3] [7].
Table 1: Stereochemical Assignments of Chiral Centers
Carbon Position | Stereochemistry | Functional Group |
---|---|---|
C3 | S | -CH(OH)- |
C4 | R | -CH(OH)- |
C5 | R | -CH(OH)-CH₂OH |
C1' | - | N-linked morpholine ring |
Unlike reducing sugars such as D-fructose, 1-deoxy-1-morpholino-D-fructose exhibits non-reducing properties due to the absence of an anomeric hydroxyl group. This prevents the formation of glycation products (e.g., advanced glycation end-products) via Maillard reactions. The morpholine substitution enhances hydrolytic stability compared to N-alkylfructosamines, which are prone to acid-catalyzed decomposition. Additionally, the electron-donating nature of the morpholine nitrogen increases nucleophilicity at the C2 carbonyl oxygen, facilitating unique adduct formation with proteins—a property exploited in glycation mechanism studies [2] [4] [5].
This compound demonstrates high solubility in polar protic solvents, attributed to its extensive hydroxyl groups and tertiary amine moiety. In methanol, solubility ranges from 19.60–20.40 mg/mL, yielding clear, colorless to faintly yellow solutions. It is also soluble in pyridine (50 mg/mL) and moderately soluble in water. The solubility profile is critical for its application in biological assays, where methanolic stock solutions are commonly prepared for glycation studies. The compound’s amphiphilic nature—arising from the hydrophobic morpholine ring and hydrophilic sugar chain—contributes to its unique solvent interactions [1] [5] [6].
Table 2: Solubility in Common Laboratory Solvents
Solvent | Concentration (mg/mL) | Solution Appearance |
---|---|---|
Methanol | 19.60–20.40 | Clear, colorless to faintly yellow |
Pyridine | 50.00 | Clear |
Water | Moderate | Not specified |
1-Deoxy-1-morpholino-D-fructose displays a sharp melting point at 147–150°C, indicative of high crystallinity. The thermal decomposition temperature is extrapolated to exceed 300°C based on predicted boiling points (538.4±50.0°C). Storage at −20°C is recommended for long-term stability, though the solid remains stable for 2–3 years at 4°C. The compound’s thermal resilience surpasses typical fructosamine derivatives due to the rigid morpholine ring, which impedes molecular rearrangement under heat stress. This property ensures reliability in high-temperature analytical techniques like HPLC [1] [4] [5].
Synthesis typically involves the non-enzymatic glycosylation of D-fructose with morpholine under mild acidic conditions. The reaction proceeds via an open-chain mechanism where the morpholine’s secondary amine attacks the carbonyl carbon (C2) of fructose, forming an enol intermediate that tautomerizes to the stable 1-deoxy-1-morpholino ketone. Alternative routes employ reductive amination using sodium cyanoborohydride to fix the morpholine moiety. The morpholine ring itself can be pre-functionalized with alkyl groups (e.g., methyl, benzyl) at the nitrogen atom before conjugation to modulate electronic properties or solubility. However, such modifications may sterically hinder protein binding in glycation assays [1] [7] [9].
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